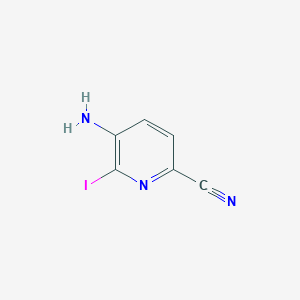

5-Amino-6-iodo-pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGBAAUMIULLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 6 Iodo Pyridine 2 Carbonitrile and Its Structural Analogues

Advanced Strategies for Regioselective Iodination of Pyridine (B92270) Systems

Introducing an iodine atom at a specific position on the pyridine ring is a critical step. The electronic properties of the pyridine ring, particularly when substituted with an electron-withdrawing group like a nitrile, dictate the feasible synthetic routes.

Direct electrophilic aromatic substitution (SEAr) on a pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgiust.ac.ir This deactivation is further intensified by the presence of a cyano group at the C-2 position. Standard electrophilic iodination reagents, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), are often not reactive enough to functionalize such electron-deficient systems under mild conditions. d-nb.info

Reactions, when they do occur, typically require harsh conditions like strongly acidic media or high temperatures and tend to favor substitution at the C-3 or C-5 position, which are the most electron-rich carbons. wikipedia.org To overcome this, activation of the pyridine ring is often necessary. One common strategy is the formation of a pyridine N-oxide. The N-oxide group is electron-donating, which activates the ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack. However, this approach is not ideal for targeting the C-6 position.

Recent advancements have introduced novel and highly reactive iodinating systems. For instance, mixtures of bis(methanesulfonyl) peroxide and an iodide source, or the in-situ formation of sulfonyl hypoiodites from silver mesylate and molecular iodine, have shown promise for the iodination of a range of (hetero)arenes under milder conditions. d-nb.info Another approach involves electrochemical methods where iodinating species like I₂ and HIO are generated in situ. nih.gov While these methods expand the scope of electrophilic iodination, achieving regioselective C-6 iodination on a pyridine-2-carbonitrile (B1142686) substrate remains a significant synthetic challenge via direct electrophilic attack due to the powerful directing effects of the ring nitrogen and the C-2 cyano group.

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In the context of pyridine synthesis, the nitrogen atom of the ring can act as a directing metalation group (DMG). The DMG coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), directing the deprotonation to an adjacent (ortho) position. wikipedia.orgharvard.edu

For a pyridine-2-carbonitrile substrate, the C-2 position is already substituted. Therefore, the pyridine nitrogen directs the metalation exclusively to the C-6 position. This process involves treating the pyridine derivative with a strong lithium amide base, like lithium diisopropylamide (LDA), or an alkyllithium reagent at low temperatures (e.g., -78 °C) to generate a 6-lithiated pyridine intermediate. harvard.eduresearchgate.net This highly reactive organometallic species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C-6 position. harvard.edu This DoM-halogenation sequence offers a reliable and high-yielding pathway to 6-iodo-pyridine-2-carbonitrile derivatives, overcoming the regioselectivity challenges of electrophilic substitution.

| Strategy | Reagents | Position Targeted | Advantages | Disadvantages |

| Electrophilic Iodination | I₂, NIS, DIH | C-3, C-5 | Simple reagents | Harsh conditions, low regioselectivity for C-6 on deactivated rings |

| Directed Ortho-Metalation | 1. n-BuLi or LDA2. I₂ | C-6 (ortho to N) | High regioselectivity | Requires strong bases, low temperatures, sensitive to functional groups |

Chemical Transformations for the Introduction and Modulation of the Amino Group

The introduction of an amino group, particularly at the C-5 position of a functionalized pyridine, can be achieved through various direct and indirect methods.

Several methods exist for the direct amination of pyridine rings, although their applicability depends on the substitution pattern of the substrate.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amines onto heteroaromatic rings. It requires a good leaving group, such as a halide (Cl, Br, I), at the position to be aminated and typically proceeds at the C-2 or C-4 positions, which are activated towards nucleophilic attack. For amination at the C-5 position of a 6-iodopyridine, this method is generally not directly applicable without further activation.

Transition Metal-Catalyzed Amination: Palladium-catalyzed Buchwald-Hartwig amination and related copper- or nickel-catalyzed reactions have become powerful tools for forming C-N bonds. researchgate.net These methods can couple an aryl halide (e.g., a 5-bromopyridine derivative) with a wide range of amines. This approach offers good functional group tolerance and is a viable strategy for introducing an amino group if a suitable 5-halo-6-iodopyridine-2-carbonitrile precursor can be synthesized.

Chichibabin Reaction: The classic Chichibabin reaction involves the direct amination of pyridine at the C-2 position using sodium amide (NaNH₂). wikipedia.org While historically significant, it is generally limited to unsubstituted or simply substituted pyridines and is not suitable for regioselective amination at the C-5 position in a complex substrate.

| Amination Method | Substrate Requirement | Typical Position | Key Reagents/Catalysts |

| SNAr | Halide leaving group | C-2, C-4 | Amine nucleophile |

| Buchwald-Hartwig | Aryl halide/triflate | Any | Pd catalyst, ligand, base |

| Chichibabin Reaction | Unactivated pyridine | C-2 | Sodium amide (NaNH₂) |

Given the challenges of direct C-5 amination, indirect methods involving functional group interconversion are often more practical. The most common and reliable strategy is the nitration-reduction sequence .

Nitration: The pyridine ring is first nitrated to introduce a nitro group (-NO₂) at the desired position. Direct nitration of pyridine itself is difficult and gives low yields of 3-nitropyridine. wikipedia.orgresearchgate.net However, the regioselectivity of nitration is strongly influenced by existing substituents. For a 6-iodo-2-cyanopyridine substrate, the directing effects of the substituents would need to be carefully considered. A more robust approach involves starting with a precursor where the nitro group is already in place. For example, the synthesis of 6-amino-5-nitropyridine-2-carbonitrile has been reported, starting from 6-bromo-3-nitro-pyridin-2-ylamine. chemicalbook.com

Reduction: The nitro group is then reduced to an amino group (-NH₂). This transformation is highly efficient and can be achieved using a variety of standard reducing agents. researchgate.net Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). These methods are generally high-yielding and compatible with many other functional groups, making the nitration-reduction pathway a cornerstone of aminopyridine synthesis.

Nitrile Group Formation and Diversification Strategies in Pyridine Synthesis

The nitrile group is a key functional handle and can be introduced either during the construction of the pyridine ring or by functionalizing a pre-existing pyridine core.

There are two primary approaches for incorporating the nitrile group:

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of highly substituted pyridines. researchgate.netacsgcipr.org These reactions, which involve the combination of three or more starting materials in a single pot, are often subject to extensive optimization to maximize product yields. researchgate.net For instance, the choice of solvent can significantly influence the reaction outcome. A study on the synthesis of tetrahydrofuro[3,2-c]pyridines, structural analogues of the target compound, demonstrated that varying the solvent and the acid catalyst had a pronounced effect on the yield. nih.gov

The selection of an appropriate catalyst is another cornerstone of reaction optimization. In the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, various natural product-based catalysts such as pyridine-2-carboxylic acid and betaine (B1666868) were investigated, with betaine demonstrating superior performance in the initial step of the reaction sequence. nih.gov Similarly, in copper-catalyzed heterocyclization reactions to form pyridone scaffolds, the choice of ligand was found to be a crucial factor, with 1,10-phenanthroline (B135089) being identified as an optimal choice in a specific synthetic route. mdpi.com

Temperature and reaction time are also meticulously controlled to ensure the desired transformation occurs efficiently while minimizing the formation of byproducts. Microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction times and improve yields in the preparation of substituted pyridines. acsgcipr.org

The following interactive data table illustrates a hypothetical optimization of a key reaction step in the synthesis of a substituted pyridine, showcasing the impact of varying different parameters on the reaction yield.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Piperidine | 110 | 12 | 45 |

| 2 | DMF | K2CO3 | 100 | 8 | 62 |

| 3 | Ethanol | NaOH | 78 | 6 | 75 |

| 4 | Acetonitrile (B52724) | Betaine | 80 | 4 | 85 |

| 5 | Dioxane | Pd(PPh3)4 | 100 | 10 | 58 |

This table is for illustrative purposes and represents typical optimization parameters and outcomes in pyridine synthesis.

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following the chemical synthesis, the isolation and purification of the target compound, 5-Amino-6-iodo-pyridine-2-carbonitrile, from the reaction mixture is a critical step to obtain a product of high purity. The primary methods employed for this purpose are chromatographic techniques and crystallization.

Chromatographic Techniques:

Flash column chromatography is a widely used method for the purification of multi-substituted pyridines. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted with a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is carefully chosen to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For instance, a gradient of ethyl acetate (B1210297) in hexanes is a common eluent system for purifying pyridine derivatives. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool, often used for both analytical and preparative-scale purification. mdpi.com It offers higher resolution and efficiency compared to standard column chromatography. The purity of the final compound is often confirmed by analytical HPLC, which can provide a quantitative measure of purity. mdpi.com

Crystallization:

Crystallization is a fundamental technique for the purification of solid organic compounds. esisresearch.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. esisresearch.org The choice of solvent is crucial and is guided by the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. esisresearch.org

In some cases, activated charcoal may be used to remove colored impurities from the solution before crystallization. esisresearch.org The purified crystals are then collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried. The melting point of the purified compound is a key indicator of its purity.

The following interactive data table provides examples of purification methods used for substituted pyridine derivatives, highlighting the techniques and typical outcomes.

| Compound | Purification Method | Eluent/Solvent System | Purity Achieved |

| 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | Flash Chromatography | EtOAc/Hexanes (0:100 to 20:80) | 95% Yield |

| 6-Amino-1-(2-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Not specified, obtained as white solid | Not specified | 63% Yield |

| Risdiplam Intermediate | Non-chromatographic | Not applicable | 99.86% (by HPLC-UV) |

| 6-Amino-5-nitro-pyridine-2-carbonitrile | Filtration and washing | Dichloromethane | Not specified |

This table is based on data from various sources for illustrative purposes. nih.govmdpi.comnih.govchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 5 Amino 6 Iodo Pyridine 2 Carbonitrile

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond at the C-6 position of the pyridine (B92270) ring is a prime site for nucleophilic substitution, largely due to the high polarizability and good leaving group ability of iodine. This reactivity is further influenced by the electronic nature of the pyridine ring.

The substitution of the iodo group with various nitrogen nucleophiles is a key transformation for this class of compounds, often achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds, introducing a wide range of amino functionalities. The general scheme involves the oxidative addition of the iodo-pyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.

Factors such as the choice of palladium precursor, ligand, base, and solvent are critical for the success of these couplings. Steric hindrance on both the incoming amine and the pyridine substrate can influence reaction rates and yields.

Table 1: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 5-Amino-6-(morpholin-4-yl)pyridine-2-carbonitrile |

| 2 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 5-Amino-6-(phenylamino)pyridine-2-carbonitrile |

This table represents hypothetical reactions based on known Buchwald-Hartwig amination chemistry.

Similar to C-N bond formation, the C-6 position can undergo coupling with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. The Ullmann condensation is a classic method for such transformations, typically employing a copper catalyst, often in the presence of a ligand, at elevated temperatures. These reactions are crucial for introducing phenoxy, alkoxy, and thiophenyl moieties.

The reactivity in Ullmann-type reactions is sensitive to the nature of the nucleophile and the substrate. Electron-donating groups on the phenol (B47542) or thiol can enhance nucleophilicity and facilitate the reaction.

Table 2: Illustrative Ullmann Condensation Reactions

| Entry | Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenol | CuI / 1,10-Phenanthroline (B135089) | K₂CO₃ | DMF | 5-Amino-6-phenoxypyridine-2-carbonitrile |

| 2 | Sodium methoxide | CuI | N/A | Methanol | 5-Amino-6-methoxypyridine-2-carbonitrile |

This table represents hypothetical reactions based on known Ullmann condensation chemistry.

Transformations Involving the C-5 Amino Group

The amino group at the C-5 position is a versatile handle for further functionalization through various reactions that target the nitrogen atom.

The lone pair of electrons on the nitrogen of the C-5 amino group makes it nucleophilic, allowing it to react with a range of electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is useful for introducing carbonyl functionalities and can also serve as a protecting group strategy.

Alkylation: The amino group can be alkylated using alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent.

Arylation: While direct arylation of the amino group can be challenging, it can be achieved under specific conditions, often involving transition metal catalysis, similar to the Buchwald-Hartwig amination, but with the roles of the coupling partners reversed.

The primary amino group at C-5 can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. Pyridyl diazonium salts are often unstable but serve as valuable intermediates for a variety of subsequent transformations. rsc.orgresearchgate.net

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, through reactions mediated by copper(I) salts.

Gattermann-type Reactions: Similar to the Sandmeyer reaction, this involves the displacement of the diazonium group, often with copper powder as a catalyst.

Schiemann Reaction: Treatment with fluoroboric acid (HBF₄) can lead to the formation of the corresponding fluoro-pyridine derivative.

Gomberg-Bachmann Reaction: This reaction allows for the arylation of the C-5 position by reacting the diazonium salt with an aromatic compound.

Reactivity Profiles of the C-2 Nitrile Functionality

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. google.comgoogle.com Mild hydrolysis can yield the corresponding amide (5-amino-6-iodopyridine-2-carboxamide), while more vigorous conditions can lead to the carboxylic acid (5-amino-6-iodopicolinic acid). The choice of reaction conditions is crucial to control the extent of hydrolysis.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 2-(aminomethyl)pyridine derivatives.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon-nitrogen triple bond of the nitrile to form, after hydrolysis, ketones.

Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. For instance, [2+2+2] cycloadditions with alkynes can be used to construct fused pyridine rings. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Amino-6-iodo-pyridine-2-carbonitrile |

| 5-Amino-6-(morpholin-4-yl)pyridine-2-carbonitrile |

| 5-Amino-6-(phenylamino)pyridine-2-carbonitrile |

| 5-Amino-6-(benzylamino)pyridine-2-carbonitrile |

| 5-Amino-6-phenoxypyridine-2-carbonitrile |

| 5-Amino-6-methoxypyridine-2-carbonitrile |

| 5-Amino-6-(phenylthio)pyridine-2-carbonitrile |

| 5-Amino-6-iodopyridine-2-carboxamide |

| 5-Amino-6-iodopicolinic acid |

| Morpholine |

| Aniline |

| Benzylamine |

| Phenol |

| Sodium methoxide |

| Thiophenol |

| Palladium(II) acetate (B1210297) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| Cesium carbonate |

| Potassium phosphate |

| Sodium tert-butoxide |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| Copper(I) iodide |

| Copper(II) trifluoromethanesulfonate |

| 1,10-Phenanthroline |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Pyridine |

| Lithium aluminum hydride |

Hydrolysis to Carboxylic Acid or Amide Derivatives

The nitrile group of cyanopyridines can undergo hydrolysis to yield either the corresponding carboxamide or carboxylic acid. This transformation is typically catalyzed by acid or base and is a consecutive reaction, where the pyridine carboxamide is formed as an intermediate. researchgate.net The final product is largely determined by the reaction conditions, such as temperature and the stoichiometry of the catalyst. google.com

Under basic conditions, the hydrolysis of 2-cyanopyridine (B140075) derivatives can be controlled to selectively produce either the amide or the carboxylic acid. google.com Generally, milder conditions, such as lower temperatures (100°-130° C) and catalytic amounts of a base like sodium hydroxide, favor the formation of the amide (e.g., 2-picolinamide from 2-cyanopyridine). google.com Conversely, more forcing conditions, including higher temperatures and stoichiometric or excess amounts of base, promote the complete hydrolysis to the corresponding carboxylic acid. google.com A proposed mechanism for the hydrolysis of 2-cyanopyridine over a CeO₂ catalyst involves the activation of the nitrile group, facilitating the nucleophilic attack by water to form the amide. researchgate.net

The general pathway for the hydrolysis of this compound would first yield 5-Amino-6-iodo-pyridine-2-carboxamide, which upon further hydrolysis would produce 5-Amino-6-iodo-picolinic acid.

Table 1: General Conditions for Hydrolysis of 2-Cyanopyridines

| Product | Reagents & Conditions | Comments |

|---|---|---|

| Pyridine-2-carboxamide | Catalytic NaOH, Water, 100°–130° C | Partial hydrolysis is favored under milder conditions. google.com |

| Picolinic Acid | Stoichiometric NaOH, Water, >135° C | Complete hydrolysis occurs under more vigorous conditions. google.com |

| Pyridine-2-carboxamide | CeO₂ catalyst, Water, Heat | Heterogeneous catalysis can also facilitate amide formation. researchgate.net |

Reduction Pathways to Corresponding Aminomethyl Pyridines

The reduction of the nitrile functional group is a direct and powerful method for the synthesis of primary amines. libretexts.org For this compound, this transformation would yield (5-Amino-6-iodo-pyridin-2-yl)methanamine, a valuable intermediate for further functionalization. Several methods are available for the reduction of aromatic nitriles.

Catalytic hydrogenation is one of the most efficient routes. acsgcipr.org This process typically involves hydrogen gas and a heterogeneous catalyst. A variety of catalysts are effective for the hydrogenation of pyridines and their derivatives, with the order of activity often being Ru/C > Pd/C > Pt/C > Ir/C. cjcatal.com Raney-nickel is also a commonly used catalyst under acidic conditions. google.com While the primary amine is the desired product, side reactions can lead to the formation of secondary and tertiary amines through the reaction of the primary amine product with the intermediate imine. acsgcipr.org

Alternatively, chemical reduction using metal hydrides offers an excellent method for converting nitriles to primary amines. harvard.edu Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to their corresponding primary amines via nucleophilic hydride addition to the electrophilic carbon of the nitrile. libretexts.org Other specialized borane (B79455) reagents, such as Diisopropylaminoborane in the presence of catalytic lithium borohydride, have also been shown to effectively reduce a wide range of aliphatic and aromatic nitriles to primary amines in high yields. nih.gov

Table 2: Selected Methods for the Reduction of Aromatic Nitriles

| Product | Reagent/Catalyst | Conditions | Comments |

|---|---|---|---|

| Primary Amine | H₂, Raney-Nickel | Acidic medium (e.g., sulfuric, oxalic acid) | Classic method for cyanopyridine reduction. google.com |

| Primary Amine | H₂, Ru/C, Pd/C, or Pt/C | High pressure H₂, Elevated temperature | Highly efficient, though secondary amine byproducts are possible. acsgcipr.orgcjcatal.com |

| Primary Amine | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | A powerful and general method for nitrile reduction. libretexts.org |

| Primary Amine | BH₂N(iPr)₂, cat. LiBH₄ | THF, Ambient or reflux temperature | Chemoselective reagent system. nih.gov |

Cycloaddition and Other Pericyclic Reactions of the Nitrile Group

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.edulibretexts.org This class includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org The nitrile group, with its carbon-nitrogen triple bond, can participate in such reactions, most notably as a component in cycloadditions.

A cycloaddition is a reaction in which two π-electron systems combine to form a ring, creating two new σ-bonds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of this class. nih.govkhanacademy.org The nitrile group can function as a dienophile, although it is generally considered unactivated and its participation in thermal intermolecular Diels-Alder reactions is rare. However, its involvement has been documented, particularly in intramolecular processes where entropic factors are favorable. nih.gov For instance, a cascade reaction involving an intramolecular Diels-Alder reaction with an unactivated cyano group as the dienophile has been successfully used to synthesize pyridine rings. nih.gov The formation of 2-cyanopyridine from the reaction of butadiene and cyanogen (B1215507) is also formulated as a Diels-Alder synthesis, demonstrating that the C≡N bond can act as a dienophile. cdnsciencepub.com

For this compound, the nitrile group could potentially engage in cycloaddition reactions with highly reactive dienes or in intramolecular scenarios if a suitable diene is tethered to the molecule. The electronic nature of the pyridine ring, influenced by the amino and iodo substituents, would affect the reactivity of the nitrile group as a dienophile.

Palladium-Catalyzed Cross-Coupling Reactions and Their Scope

The presence of a carbon-iodine bond at the C6 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for C-C, C-N, and C-S bond formation in modern organic synthesis. iupac.orgmit.edursc.org

Suzuki-Miyaura and Sonogashira Coupling for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing carbon-carbon bonds. slideshare.netresearchgate.net The Suzuki-Miyaura and Sonogashira reactions are two of the most widely used transformations in this category and are highly applicable to substrates like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. researchgate.net This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. The reaction of this compound with various aryl or heteroaryl boronic acids would lead to the formation of 5-Amino-6-(hetero)aryl-pyridine-2-carbonitrile derivatives.

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) and is carried out under mild, basic conditions. organic-chemistry.orgresearchgate.net This reaction is exceptionally useful for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne would provide access to 6-alkynyl-5-amino-pyridine-2-carbonitrile derivatives. The utility of this approach has been demonstrated in the successful Sonogashira coupling of various terminal alkynes with structurally related 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk The higher reactivity of the C-I bond compared to the C-Br bond suggests that this compound would be an excellent substrate for this transformation.

Table 3: Typical Conditions for Suzuki and Sonogashira Couplings on Halopyridines

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Aryl/heteroaryl boronic acids. researchgate.netnih.gov |

| Sonogashira | Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, K₂CO₃ | THF, DMF, Toluene | Terminal alkynes (aliphatic and aromatic). wikipedia.orgsoton.ac.ukacs.org |

Buchwald-Hartwig Amination and Other C-N/C-S Cross-Couplings

Beyond C-C bond formation, palladium catalysis is instrumental in constructing carbon-heteroatom bonds. The Buchwald-Hartwig amination and related C-S coupling reactions are powerful methods for the synthesis of arylamines and aryl thioethers, respectively. mit.edursc.org

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. The reaction has a broad scope and has become a primary tool for synthesizing anilines and their heterocyclic analogues. The development of bulky, electron-rich phosphine ligands has been crucial to the success and generality of this transformation. mit.edu Applying this reaction to this compound would allow for the introduction of a variety of alkyl or aryl amino groups at the 6-position. It is important to consider that the existing 5-amino group could potentially compete in the coupling reaction, although its lower nucleophilicity compared to many primary and secondary amines might allow for selective reaction at the C-I bond.

Analogous C-S cross-coupling reactions (thiolation) can be achieved by reacting aryl halides with thiols or thiolates under palladium catalysis. These reactions provide a direct route to aryl thioethers. The catalytic systems are often similar to those used for C-N coupling, employing a palladium precursor and a suitable phosphine ligand. This would allow for the synthesis of 6-(alkylthio)- or 6-(arylthio)-5-aminopyridine-2-carbonitrile derivatives from the parent iodo compound.

Table 4: Scope of Palladium-Catalyzed C-N and C-S Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Comments |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary & Secondary Alkyl/Aryl Amines, Anilines, Amides | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos, RuPhos | A highly versatile method for synthesizing a wide range of substituted amino-pyridines. mit.edursc.org |

| C-S Coupling (Thiolation) | Alkyl & Aryl Thiols | Pd catalyst with ligands such as DPEPhos or Xantphos | Provides direct access to aryl and heteroaryl thioethers. |

Advanced Spectroscopic and Structural Elucidation of 5 Amino 6 Iodo Pyridine 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 5-Amino-6-iodo-pyridine-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon resonances.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The pyridine (B92270) ring protons, H-3 and H-4, would appear as doublets due to coupling with each other. The amino protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile carbon. The carbon atom attached to the iodine (C-6) is expected to be significantly shielded compared to a non-substituted carbon, while the carbon bearing the cyano group (C-2) and the nitrile carbon itself will have characteristic downfield shifts.

A hypothetical detailed assignment of the ¹H and ¹³C NMR spectra for this compound in a common solvent like DMSO-d₆ is presented below. These estimated chemical shifts are based on the analysis of structurally related aminopyridines and iodinated aromatic compounds. rsc.orgipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | H | ~7.8 | d | ~8.0 |

| 4 | H | ~6.9 | d | ~8.0 |

| NH₂ | H | ~5.5 | br s | - |

| 2 | C | ~145 | s | - |

| 3 | C | ~140 | s | - |

| 4 | C | ~115 | s | - |

| 5 | C | ~150 | s | - |

| 6 | C | ~90 | s | - |

| CN | C | ~118 | s | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound, which in turn confirms its elemental composition. Using an ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. Loss of the iodine atom is a likely fragmentation step due to the relative weakness of the C-I bond. whitman.edu Other potential fragmentations include the loss of HCN from the nitrile group and the cleavage of the amino group. The presence of iodine, a monoisotopic element with a large atomic mass, will result in a distinctive peak at m/z 127 (I⁺) and a significant mass gap of 127 units between fragments containing iodine and those without. whitman.edu

Interactive Data Table: Predicted HRMS Data and Fragmentation Pattern for this compound.

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 245.9605 | Molecular Ion |

| [M-I+H]⁺ | 119.0556 | Loss of Iodine |

| [M-CN+H]⁺ | 219.9634 | Loss of Cyanide |

| [M-NH₂]⁺ | 228.9370 | Loss of Amino Group |

| [I]⁺ | 126.9045 | Iodine Cation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C≡N, and C-I bonds, as well as the vibrations of the pyridine ring.

The amino group (NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov The nitrile group (C≡N) will have a sharp, intense absorption band around 2220-2260 cm⁻¹. researchgate.net The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Medium | Asymmetric N-H Stretch |

| ~3350 | Medium | Symmetric N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1620 | Medium | N-H Bending |

| ~1580 | Medium | C=C/C=N Ring Stretch |

| ~1450 | Medium | C=C/C=N Ring Stretch |

| <600 | Medium | C-I Stretch |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. A single-crystal X-ray diffraction study of this compound would determine its bond lengths, bond angles, and crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, I···N halogen bonds, π-π stacking |

Hyphenated Techniques (e.g., UPLC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov A reverse-phase UPLC method could be developed for this compound using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

The retention time of the compound would be a key parameter for its identification. The coupled mass spectrometer would provide mass-to-charge ratio information, confirming the identity of the eluting peak and allowing for the detection and potential identification of any impurities or byproducts. This technique is particularly valuable for real-time monitoring of reactions involving this compound, enabling optimization of reaction conditions.

Interactive Data Table: Exemplary UPLC-MS Method Parameters.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Detection | UV (e.g., 254 nm) and ESI-MS (Positive Ion Mode) |

Biological and Biochemical Research Applications of 5 Amino 6 Iodo Pyridine 2 Carbonitrile and Analogous Pyridine Carbonitrile Scaffolds

Investigation of Biochemical Interactions and Molecular Mechanisms of Action

Understanding how pyridine-carbonitrile compounds interact with biological systems at a molecular level is crucial for the development of new therapeutic agents. Research in this area focuses on their binding to macromolecules, inhibition of cellular processes, and characterization of the specific molecular interactions that drive their biological effects.

Pyridine-based compounds are known to interact with a variety of proteins and enzymes, often acting as inhibitors. The mechanism of action for these compounds typically involves direct binding to biological targets. evitachem.com An analogous compound, 5-iodo-6-amino-1,2-benzopyrone, has been identified as a non-covalently binding inhibitory ligand of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. bslonline.orgnih.gov This interaction highlights the potential for iodo-amino-substituted heterocyclic scaffolds to bind to the active sites of key enzymes.

Molecular docking studies have further elucidated the binding modes of pyridine (B92270) derivatives. For instance, pyridine-N-oxide has been shown to inhibit the main protease 3CLpro of the SARS-CoV-2 virus. mdpi.com The binding is stabilized by interactions with key amino acid residues in the enzyme's active site. Similarly, certain 2-aminopyridine (B139424) derivatives have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), demonstrating the scaffold's ability to be tailored for specific enzyme targets. nih.gov

The biological effects of pyridine-carbonitrile scaffolds often stem from their ability to disrupt essential cellular pathways. A series of aminopyridine-2-carboxaldehyde thiosemicarbazones, which share the aminopyridine core structure, have been shown to inhibit ribonucleotide reductase. nih.gov This enzyme is critical for the production of deoxyribonucleotides, the building blocks for DNA synthesis. Inhibition of this enzyme leads to a pronounced decrease in the formation of deoxyribonucleotides, which in turn inhibits DNA replication and cell growth. nih.gov

At lower concentrations, these compounds cause cells to accumulate in the S-phase of the cell cycle, consistent with the inhibition of DNA synthesis. nih.gov At higher concentrations, a more rapid accumulation of cells in the G0/G1 phase occurs, suggesting that other, less sensitive metabolic processes may also be affected. nih.gov This demonstrates that aminopyridine derivatives can interfere with fundamental processes of cell proliferation.

Detailed structural and computational studies have provided insights into the specific interactions between pyridine-based inhibitors and their target enzymes. In the case of the SARS-CoV-2 3CLpro enzyme, molecular docking revealed that the catalytic Cys145 residue can form a covalent bond with the inhibitor, while the indole (B1671886) rings of the inhibitor form π−π stacking interactions with the imidazole (B134444) ring of His41. mdpi.com These specific interactions are crucial for the potent antiviral activity observed.

The ability of the pyridine scaffold to be modified with various functional groups allows for the optimization of these interactions. For example, in the development of inhibitors for succinate (B1194679) dehydrogenase (SDH), pyridine carboxamide derivatives were designed to bind within the enzyme's active site, with molecular docking studies used to investigate the binding modes and guide synthetic efforts. nih.gov The interaction with specific amino acid residues within the target's binding pocket defines the compound's inhibitory selectivity and potency.

Antimicrobial Research Applications

The pyridine nucleus is a "privileged" scaffold in the search for new antimicrobial agents. nih.gov Its derivatives have shown remarkable antibacterial, antifungal, and antiviral properties, often attributed to their unique structural and electronic features that facilitate interaction with microbial targets. nih.govnih.govresearchgate.net

Pyridine-carbonitrile derivatives have demonstrated significant antibacterial potential against a range of pathogens. The antibacterial activity is often influenced by the specific substituents on the pyridine ring. researchgate.net For example, a series of N-amino-5-cyano-6-pyridones showed promising activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Escherichia coli. nih.gov Another compound, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Persian Shallot, displayed MICs ranging from 0.5 to 64 μg/mL against various bacteria. nih.gov

The antibacterial spectrum of these compounds can be broad. Studies have reported good activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com The data below summarizes the antibacterial activity of selected pyridine derivatives.

| Compound Class | Organism | Potency (MIC/IC50) |

| N-amino-5-cyano-6-pyridones | E. coli | 3.91 µg/mL nih.gov |

| 2-(methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5 - 64 µg/mL nih.gov |

| Pyridine-based thiosemicarbazides | B. subtilis, S. aureus, E. coli | - nih.gov |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli | Good Activity nih.gov |

| 2-amino-4,6-diarylnicotinonitrile derivatives | S. aureus (MRSA) | Potent Activity nih.gov |

This table is interactive and can be sorted by column.

In addition to antibacterial effects, pyridine-carbonitrile scaffolds and their analogs are being investigated for antifungal and antiviral applications. nih.govmdpi.com The presence of different functional groups and fused heterocyclic systems can enhance these properties. nih.govmdpi.com

Several studies have reported the antifungal activity of pyridine derivatives against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov For instance, novel benzoylcarbamates containing a pyridine moiety exhibited moderate to strong bioactivity against Botrytis cinerea, with some compounds having EC50 values between 6.45 and 6.98 μg/mL. mdpi.com One derivative also showed moderate activity against Sclerotinia sclerotiorum with an EC50 of 10.85 μg/mL. mdpi.com Similarly, pyridine carboxamides have been evaluated as potential succinate dehydrogenase inhibitors, showing good in vivo antifungal activity against Botrytis cinerea. nih.gov

The antiviral potential of pyridine-containing heterocycles has also been a focus of research, with compounds being evaluated against various viruses. nih.gov The pyridine scaffold is a component of molecules designed to target viral enzymes, such as the SARS-CoV-2 3CLpro protease. mdpi.com

| Compound Class | Organism/Target | Potency (EC50) |

| Pyridine-based Benzoylcarbamates | Botrytis cinerea | 6.45 - 6.98 µg/mL mdpi.com |

| Pyridine-based Benzoylcarbamates | Sclerotinia sclerotiorum | 10.85 µg/mL mdpi.com |

| Pyridine-N-oxide derivatives | SARS-CoV-2 3CLpro | - mdpi.com |

| Fused Pyridine Heterocycles | Various Viruses | Evaluated as Antiviral Agents nih.gov |

This table is interactive and can be sorted by column.

Studies on Antimycobacterial Properties

While direct studies on the antimycobacterial properties of 5-Amino-6-iodo-pyridine-2-carbonitrile are not extensively documented in publicly available literature, the broader class of pyridine-carbonitrile and related nitrogen-containing heterocyclic derivatives has shown considerable promise in the search for new antitubercular agents. nih.govnih.gov Research into analogous structures provides a strong rationale for investigating this specific compound and its derivatives against Mycobacterium tuberculosis and other mycobacterial species.

Several studies have highlighted the potential of aminopyridine-carbonitrile scaffolds. For instance, a series of 2-amino-pyridine-3-carbonitrile derivatives were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Within this series, compounds featuring specific substitutions, such as an indole scaffold, demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values as low as 8 μM. nih.gov Another study on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, which share a similar bicyclic nitrogen heterocycle core, also reported promising anti-tuberculosis activity, with MIC values ranging from 6.25 to 12.5 μg/mL against the H37Rv strain. nih.govrsc.org

These findings underscore the importance of the pyridine-carbonitrile core in designing novel antimycobacterial agents. nih.govrsc.org The effectiveness of these compounds is often linked to their ability to inhibit key mycobacterial enzymes. rsc.org The collective evidence suggests that pyridine-carbonitrile derivatives are a promising class of molecules for the development of new drugs to combat tuberculosis, including multi-drug resistant strains. rsc.orgresearchgate.net

Table 1: Antimycobacterial Activity of Analogous Pyridine-Carbonitrile Scaffolds

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-pyridine-3-carbonitriles | M. tuberculosis H37Rv | Compound with indole scaffold showed MIC of 8 μM. | nih.gov |

| 1,8-Naphthyridine-3-carbonitriles | M. tuberculosis H37Rv | Derivatives displayed MICs from 6.25 to 12.5 μg/mL. | nih.govrsc.org |

| Pyridine Carboxamides | Drug-sensitive & resistant Mtb | Identified a compound with potent in vitro activity. | researchgate.net |

Antineoplastic and Proliferative Disorder Research

The 5-aminopyridine-2-carbonitrile scaffold is a cornerstone in the development of inhibitors targeting key regulators of the cell cycle, particularly Checkpoint Kinase 1 (CHK1). acs.orgnih.gov CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, which becomes essential for the survival of cancer cells that often have other checkpoint defects, such as p53 mutations. nih.govnih.gov

Research has led to the development of potent and selective CHK1 inhibitors based on the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile and related scaffolds. acs.org These compounds act as ATP-competitive inhibitors, effectively blocking the kinase activity of CHK1. acs.org The inhibition of CHK1 prevents the cell from arresting its cycle to repair DNA damage, a mechanism that can be exploited for cancer therapy. nih.govsemanticscholar.org The development of these inhibitors has involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, leading to compounds with nanomolar efficacy against CHK1. acs.orgnih.gov

By inhibiting CHK1, these pyridine-carbonitrile derivatives disrupt the S and G2/M cell cycle checkpoints. nih.govsemanticscholar.org In cancer cells treated with DNA-damaging agents, CHK1 inhibition forces premature entry into mitosis with unrepaired DNA, leading to a phenomenon known as mitotic catastrophe and subsequent caspase-dependent apoptosis. semanticscholar.orgmdpi.com Studies have demonstrated that treatment with CHK1 inhibitors leads to an increase in markers of DNA damage (e.g., phosphorylation of H2AX) and apoptosis (e.g., cleavage of PARP and activation of caspases 3 and 8). semanticscholar.orgmdpi.com Furthermore, related aminopyridine compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer and leukemia. researchgate.nettaylorfrancis.comnih.gov

A primary strategy for using CHK1 inhibitors is in combination with conventional DNA-damaging chemotherapies (like gemcitabine (B846) and cisplatin) or radiation. semanticscholar.orgaacrjournals.org This combination therapy has shown significant synergistic effects. nih.govaacrjournals.org The rationale is that while chemotherapy induces DNA damage, the CHK1 inhibitor prevents the cancer cells from repairing this damage, thereby enhancing the cytotoxic effect of the treatment. semanticscholar.org This approach has been shown to be effective even in overcoming acquired resistance to platinum-based drugs. semanticscholar.org The synergy is not always due to a straightforward abrogation of the G2/M checkpoint but can result from inducing global replication stress and cumulative genotoxicity. aacrjournals.org

Table 2: Research Findings on Pyridine-Carbonitrile Scaffolds as CHK1 Inhibitors

| Research Area | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Kinase Inhibition | Identification of potent, selective, and orally bioavailable CHK1 inhibitors. | ATP-competitive inhibition of CHK1 kinase activity. | acs.orgnih.gov |

| Cell Cycle & Apoptosis | Abrogation of DNA damage-induced cell cycle arrest, leading to mitotic catastrophe. | Forcing cells with damaged DNA into mitosis, triggering caspase-dependent apoptosis. | semanticscholar.orgmdpi.comresearchgate.net |

| Combination Therapy | Synergistic antitumor activity with DNA-damaging agents like gemcitabine and cisplatin. | Prevents repair of chemotherapy-induced DNA damage, enhancing cytotoxicity. | nih.govsemanticscholar.orgaacrjournals.org |

Exploration of Anti-inflammatory and Analgesic Research Potential

The pyridine-carbonitrile nucleus is also being explored for its potential anti-inflammatory and analgesic properties. nih.govbohrium.com Research on various substituted 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated significant activity in preclinical models of inflammation and pain. oaji.net

Studies on newly synthesized 2-alkoxy-4-amino-6-(2-thienyl or furanyl)-3,5-pyridinedicarbonitriles showed that some of these compounds possess potent anti-inflammatory activity when evaluated in carrageenan-induced edema models. nih.govbohrium.comsrce.hr Their analgesic effects were also confirmed using hot plate tests. nih.govbohrium.com The anti-inflammatory effects of these compounds are believed to be linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. srce.hr The versatility of the pyridine scaffold allows for the synthesis of diverse derivatives, some of which have shown anti-inflammatory and analgesic potency comparable to standard drugs like diclofenac. nih.govoaji.net This indicates that the pyridine-carbonitrile scaffold is a promising template for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). oaji.net

Utility as a Versatile Synthetic Building Block in Medicinal Chemistry and Drug Discovery Programs

This compound is a highly valuable intermediate, or "building block," in medicinal chemistry and drug discovery. nih.govresearchgate.netchemscene.com The pyridine ring itself is considered a "privileged structure," as it is a common feature in many FDA-approved drugs and natural products. researchgate.net The specific arrangement of functional groups on this compound—an amino group, an iodo group, and a nitrile group—offers multiple reaction sites for chemical modification.

The iodo-substituent is particularly useful as it can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.com The amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for diversification. This synthetic versatility allows chemists to systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and metabolic stability, as demonstrated in the development of CHK1 inhibitors. acs.orgmdpi.com The use of such building blocks is fundamental to creating large libraries of related compounds for high-throughput screening and accelerating the drug discovery process. nih.govresearchgate.net

Scaffold Optimization for Targeted Therapeutic Development

The this compound scaffold is ingeniously designed for facile and diverse modification, a critical aspect of modern drug discovery. The presence of the iodine atom at the 6-position is of paramount importance, as it serves as a versatile handle for introducing a wide array of chemical substituents through various cross-coupling reactions. This strategic placement allows medicinal chemists to systematically alter the properties of the molecule to enhance its interaction with specific biological targets.

One of the most powerful techniques employed for the derivatization of this scaffold is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine core and a diverse range of boronic acids or esters. nih.gov This method is highly valued in medicinal chemistry for its broad functional group tolerance and reliability. nih.gov By employing the Suzuki-Miyaura coupling, researchers can introduce various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. This allows for the exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting compounds.

For instance, in the development of protein kinase inhibitors, the ability to introduce different aromatic or heterocyclic moieties can be crucial for achieving potent and selective inhibition. A related compound, 4-chloro-5-iodo-3-pyridinecarbonitrile, has been utilized as a key intermediate in the optimization of Protein Kinase C theta (PKCθ) inhibitors. This highlights the strategic importance of a halogen at this position for introducing diversity and fine-tuning biological activity.

The following table illustrates the potential for diversification of the this compound scaffold using the Suzuki-Miyaura coupling reaction.

Table 1: Illustrative Examples of Scaffold Optimization via Suzuki-Miyaura Coupling

| Reagent 1 | Reagent 2 (Boronic Acid/Ester) | Resulting Substituent at 6-position | Potential Therapeutic Target Class |

| This compound | Phenylboronic acid | Phenyl | Kinase Inhibitors |

| This compound | 3-Furylboronic acid | 3-Furyl | GPCR Modulators |

| This compound | Pyrimidine-5-boronic acid | 5-Pyrimidinyl | Checkpoint Kinase Inhibitors |

| This compound | Methylboronic acid | Methyl | Epigenetic Targets |

Precursor for the Synthesis of Complex Heterocyclic Biologically Active Molecules

Beyond its role in scaffold optimization through functionalization of the iodo-group, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The ortho-disposition of the amino and cyano groups provides a reactive dyad that can participate in a variety of cyclization reactions to form bicyclic and polycyclic structures.

A prominent class of biologically active molecules that can be synthesized from this precursor are the pyrido[2,3-d]pyrimidines. jocpr.comnih.gov This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the area of oncology. nih.gov For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent activity as PIM-1 kinase inhibitors, which are implicated in various cancers. nih.gov

The synthesis of the pyrido[2,3-d]pyrimidine ring system from an o-aminonicotinonitrile derivative, such as this compound, typically involves reaction with a one-carbon synthon. jocpr.com Reagents like formamide, urea, or isocyanates can be used to construct the pyrimidine (B1678525) ring fused to the pyridine core. jocpr.com The amino group of the precursor acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent, followed by an intramolecular cyclization involving the cyano group, which ultimately forms the pyrimidinone ring.

The general synthetic route is depicted below:

Scheme 1: General Synthesis of Pyrido[2,3-d]pyrimidin-4-amine Derivatives

A 5-Amino-6-substituted-pyridine-2-carbonitrile derivative reacts with formamide, which serves as both the reagent and solvent, at elevated temperatures. The initial step involves the formation of a formamidine (B1211174) intermediate, which then undergoes an intramolecular cyclization. A subsequent tautomerization and aromatization lead to the formation of the stable pyrido[2,3-d]pyrimidin-4-amine.

The resulting 7-iodo-pyrido[2,3-d]pyrimidin-4-amine can then be further functionalized at the 7-position using cross-coupling reactions, demonstrating the dual utility of the initial iodo-substituent. This synthetic strategy allows for the rapid assembly of complex molecules with significant biological potential.

The following table provides examples of complex heterocyclic systems that can be derived from this compound and their associated biological relevance.

Table 2: Bioactive Heterocyclic Systems Derived from this compound

| Precursor | Cyclizing Reagent | Resulting Heterocyclic Core | Potential Biological Activity |

| This compound | Formamide | 7-Iodo-pyrido[2,3-d]pyrimidin-4-amine | Kinase Inhibition (e.g., PIM-1, CHK1) |

| This compound | Guanidine (B92328) | 2,4-Diamino-7-iodo-pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase (DHFR) Inhibition |

| This compound | Chloroacetyl chloride | 2-(Chloromethyl)-7-iodo-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine | Antiviral Agents |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Amino 6 Iodo Pyridine 2 Carbonitrile Derivatives

Correlating Substituent Effects on Biological Activity: Focus on Halogen (Iodine) at C-6

The halogen substituent at the C-6 position of the pyridine (B92270) ring is a critical determinant of biological potency for this class of compounds. The iodine atom, in particular, offers unique properties that are often superior to other halogens in facilitating high-affinity interactions with protein targets. Its significant size, high polarizability, and ability to form strong halogen bonds are key to its effectiveness. Halogen bonds are non-covalent interactions where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a backbone carbonyl oxygen in a protein's active site.

In kinase inhibition, for instance, the C-6 iodine can act as a crucial anchor, orienting the inhibitor within the ATP-binding pocket. Structure-activity relationship studies frequently demonstrate a clear trend in activity that correlates with the size and halogen-bonding capability of the substituent, typically following the order I > Br > Cl > F. Replacing the iodine at C-6 with smaller halogens often leads to a marked decrease in inhibitory activity, highlighting the specific and favorable interactions mediated by the iodo group. Modifications at this position can significantly impact the compound's efficacy. nih.gov

Table 1: Impact of C-6 Halogen Substitution on Biological Activity

| Halogen at C-6 | Relative Size | Halogen Bond Donor Strength | General Impact on Potency |

|---|---|---|---|

| Iodine (I) | Largest | Strongest | Highest |

| Bromine (Br) | Large | Strong | Reduced compared to Iodine |

| Chlorine (Cl) | Medium | Moderate | Significantly reduced |

| Fluorine (F) | Smallest | Weakest | Lowest or inactive |

The Role of the Amino Group at C-5 in Ligand-Target Recognition and Functional Modulations

The amino group at the C-5 position is a cornerstone of the molecular recognition process for 5-Amino-6-iodo-pyridine-2-carbonitrile derivatives. This functional group typically serves as a critical hydrogen bond donor, forming a highly directional and stabilizing interaction with a hydrogen bond acceptor on the target protein. In the context of kinase inhibitors, the 2-aminopyridine (B139424) moiety is a well-established "hinge-binding" motif. acs.org The C-5 amino group, along with the pyridine ring nitrogen, often forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural element of the ATP-binding site. acs.orgresearchgate.net

This interaction is fundamental for anchoring the molecule in the correct orientation, ensuring high-affinity binding. Consequently, modifications to the C-5 amino group are generally detrimental to activity. SAR studies show that alkylation (e.g., methylation) or replacement of the amine with other functional groups that cannot perform the same hydrogen-bonding role typically results in a substantial loss of potency. nih.gov This underscores the essential nature of the primary amine for effective ligand-target recognition.

Rational Design and Synthesis of Derivatives for Enhanced Potency and Selectivity

Exploration of Diverse Substituents and their Impact on Pyridine Ring Properties

The rational design of more potent and selective analogs of this compound involves a systematic exploration of various substituents on the pyridine core. chemrxiv.org By introducing different chemical groups, medicinal chemists can fine-tune the steric, electronic, and lipophilic properties of the compound to optimize interactions with the target and improve its drug-like characteristics. For example, adding aryl or heteroaryl groups at other available positions can lead to additional van der Waals or π-stacking interactions with hydrophobic pockets in the active site, thereby enhancing binding affinity. nih.gov The antiproliferative activity of pyridine derivatives has been shown to be sensitive to the number and position of substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups. nih.gov

Investigation of Ring Fusions and Heterocyclic Expansion Strategies

A powerful strategy to enhance the potency and selectivity of the pyridine scaffold is through ring fusion or heterocyclic expansion. This approach involves annulating (fusing) another ring system onto the pyridine core, creating more complex, rigid, and conformationally constrained structures. Fused systems, such as imidazopyridines or pyrazolopyridines, can introduce new vectors for interaction with the target protein and can lock the key binding motifs into a more favorable bioactive conformation. nih.gov This structural rigidification can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, these expanded heterocyclic systems can offer novel intellectual property and may possess improved physicochemical properties, such as enhanced metabolic stability or better cell permeability.

Integration of Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of this compound derivatives and guiding the rational design of new analogs. researchgate.net These methods provide atomic-level insights into how these molecules interact with their biological targets.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site. nih.govresearchgate.net For this class of compounds, docking studies can visualize the critical halogen bond from the C-6 iodine and the hydrogen bonds from the C-5 amino group, helping to explain the observed SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing how properties like lipophilicity, electronic effects, and steric factors influence potency, QSAR models can predict the activity of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the binding interactions and revealing conformational changes that may occur upon binding.

Table 2: Application of Computational Methods in SAR Analysis

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting binding modes | Key interactions, binding orientation, affinity scoring |

| QSAR | Correlating structure with activity | Predictive models for activity, identifying key physicochemical properties |

| Molecular Dynamics (MD) | Simulating complex stability | Flexibility of ligand and protein, stability of interactions over time |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their macromolecular targets at an atomic level. For derivatives of this compound, these techniques can provide invaluable insights into their potential mechanisms of action and guide further optimization.

Molecular Docking simulations would involve placing virtual models of this compound derivatives into the binding site of a target protein. The primary goal is to predict the preferred binding orientation and affinity of the ligand. Docking studies on structurally related cyanopyridine and pyridone-based compounds have successfully elucidated key interactions with various biological targets, including kinases and other enzymes. nih.govresearchgate.net For example, docking studies on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives identified crucial hydrogen bonding and hydrophobic interactions within the active site of α-amylase. nih.gov A similar approach for this compound derivatives would likely reveal important interactions involving the amino and cyano groups, which can act as hydrogen bond donors and acceptors, respectively. The iodine atom, a bulky and lipophilic substituent, could engage in halogen bonding or occupy a hydrophobic pocket within the receptor.

An illustrative molecular docking summary for hypothetical derivatives of this compound is presented below. This table is based on the types of data typically generated in such studies for analogous compounds. nih.govnih.gov

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 5AIPC-01 | Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond |

| Val65, Leu148 | Hydrophobic | |||

| 5AIPC-02 | Kinase X | -9.2 | Lys78, Asp160 | Hydrogen Bond, Ionic |

| Phe159 | Pi-Pi Stacking | |||

| 5AIPC-03 | Kinase X | -7.9 | Glu95 | Hydrogen Bond |

| Ala80, Ile145 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For a series of this compound derivatives, a QSAR study would involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. These descriptors would then be correlated with experimentally determined biological activity data (e.g., IC50 values) using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

QSAR studies on other substituted pyridine-carbonitriles have successfully developed predictive models. For instance, 2D-QSAR studies on pyridine-3-carbonitriles have identified key molecular descriptors that influence their vasorelaxant activity. researchgate.netrsc.orgnih.gov Similarly, a QSAR analysis of substituted 2-pyridinyl guanidines as urokinase-type plasminogen activator inhibitors revealed that molecular shape, flexibility, and lipophilicity were critical for their inhibitory potency. nih.gov

A hypothetical QSAR model for this compound derivatives might take the following form, illustrating the type of data and relationships that would be explored:

Hypothetical QSAR Equation: pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + 1.5

This equation suggests that biological activity (expressed as pIC50) increases with increasing lipophilicity (LogP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight (MW).

A table of descriptors and their contributions, as would be generated in a QSAR study, is presented below for illustrative purposes.

| Descriptor | Definition | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Molecular Weight (MW) | Mass of the molecule | Negative |

| H-bond Donors | Number of hydrogen bond donors | Positive |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Variable |

| Dipole Moment | Measure of molecular polarity | Variable |

Through the iterative process of molecular design, synthesis, biological testing, and computational modeling, the SAR for derivatives of this compound can be systematically elucidated, leading to the identification of compounds with improved therapeutic potential.

Future Directions and Emerging Research Perspectives for 5 Amino 6 Iodo Pyridine 2 Carbonitrile

Development of Greener and More Efficient Synthetic Pathways

The future synthesis of 5-Amino-6-iodo-pyridine-2-carbonitrile and its derivatives is poised to move away from traditional, often harsh, chemical methods towards more sustainable and efficient "green" chemistry protocols. Current research into the synthesis of related pyridine (B92270) and aminonitrile compounds highlights several promising avenues.

One-pot multicomponent reactions (MCRs) stand out as a particularly attractive strategy. These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.netresearchgate.net The synthesis of the core 6-aminopyridine-3,5-dicarbonitrile scaffold, for example, has been achieved using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate, which are non-toxic and operate under mild conditions. researchgate.net Future work could adapt these MCRs to incorporate an iodine source or utilize a pre-iodinated starting material to construct the target molecule efficiently.

Furthermore, the development of environmentally friendly iodination techniques is critical. Traditional electrophilic iodination often requires harsh oxidants or strong acids. acs.org Modern approaches, however, utilize greener systems such as potassium iodide (KI) and potassium iodate (B108269) (KIO3) in aqueous media, or combinations like I2-oxone under solvent-free ball milling conditions. acs.orgresearchgate.net A radical-based direct C-H iodination protocol has also been developed for pyridines, offering high regioselectivity without the need for pre-functionalization. acs.org

Mechanochemical synthesis, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, often in the absence of bulk solvents, represents another frontier. nih.govnih.govnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives and even complex coordination compounds involving pyridine and metal halides. nih.govnih.gov Applying mechanochemistry to the synthesis of this compound could drastically reduce solvent waste and energy consumption.

The following table summarizes potential green synthetic approaches applicable to the target compound:

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| One-Pot Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid assembly of complex molecules. researchgate.netresearchgate.net | Direct synthesis of the substituted aminopyridine carbonitrile core from simple precursors. |

| Green Iodination Reagents | Use of non-toxic reagents (e.g., KI, KIO3), aqueous or solvent-free conditions, improved safety profile. acs.orgresearchgate.net | Regioselective iodination of the aminopyridine precursor in a sustainable manner. |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, reduced energy consumption, unique reactivity. nih.govnih.gov | Solid-state synthesis of the pyridine core or the final iodinated product, minimizing solvent waste. |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times, improved yields, enhanced reaction control. nih.gov | Acceleration of the cyclization or iodination steps in the synthetic sequence. |

| Catalytic Approaches | Use of recyclable catalysts (e.g., nano-catalysts), lower reaction temperatures, high selectivity. researchgate.netmdpi.comresearchgate.netepa.gov | Catalytic formation of the pyridine ring or C-I bond, enhancing efficiency and reusability. |

By integrating these innovative synthetic strategies, future production of this compound can be achieved with greater efficiency and a significantly reduced environmental footprint.

Identification of Novel Biological Targets and Underexplored Therapeutic Areas

The aminopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.netmdpi.com This versatility suggests that this compound holds significant, yet largely untapped, therapeutic potential. Future research should focus on screening this compound against novel biological targets and exploring its efficacy in underexplored disease areas.